molecular formula C7H10N4 B139011 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151406-59-6

2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No. B139011
M. Wt: 150.18 g/mol
InChI Key: WMLAULJZUMLWPL-UHFFFAOYSA-N
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Description

2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively bind to estrogen receptors and modulate their activity, without causing the adverse effects associated with traditional estrogen therapy. In

Mechanism Of Action

2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole acts as a SERM by binding to estrogen receptors and modulating their activity. It can act as an agonist or antagonist depending on the tissue and the target gene. In breast cancer cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to act as an antagonist, inhibiting the growth of cancer cells. In bone cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to act as an agonist, promoting bone growth and preventing osteoporosis.

Biochemical And Physiological Effects

2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have a number of biochemical and physiological effects. In breast cancer cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the growth of cancer cells by blocking the estrogen receptor. In bone cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to promote bone growth and prevent osteoporosis. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for lab experiments. It is a highly selective compound that can be used to study the effects of estrogen receptor modulation without the confounding effects of traditional estrogen therapy. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has some limitations for lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is its potential as a treatment for breast cancer. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the growth of breast cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is its potential as a treatment for osteoporosis. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to promote bone growth and prevent osteoporosis in animal models, and further studies are needed to determine its effectiveness in humans. Other potential applications of 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole include its use as a neuroprotective agent and its use in the treatment of cardiovascular disease.

Synthesis Methods

The synthesis of 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction of 2-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-triazole to yield 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole. The purity of the compound can be improved through recrystallization from ethanol.

Scientific Research Applications

2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been studied extensively for its potential as a SERM. It has been shown to selectively bind to estrogen receptors and modulate their activity, without causing the adverse effects associated with traditional estrogen therapy. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to have a high affinity for the estrogen receptor alpha (ERα), which is expressed in many tissues including the breast, uterus, and bone. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to have a lower affinity for the estrogen receptor beta (ERβ), which is expressed in the brain, bone, and cardiovascular system.

properties

CAS RN

151406-59-6

Product Name

2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-propyl-3H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C7H10N4/c1-2-3-6-9-7-4-5-8-11(7)10-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

WMLAULJZUMLWPL-UHFFFAOYSA-N

SMILES

CCCC1=NC2=CC=NN2N1

Canonical SMILES

CCCC1=NC2=CC=NN2N1

synonyms

1H-Pyrazolo[1,5-b][1,2,4]triazole, 2-propyl- (9CI)

Origin of Product

United States

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